1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a naphthalene ring and a pyrazole ring connected through an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling with Naphthalene: The nitrated pyrazole is then coupled with a naphthalene derivative through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The ethanone linker can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(Naphthalen-2-yl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: 1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanoic acid.
Scientific Research Applications
1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(Naphthalen-2-yl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one: The amino group provides different chemical properties and potential biological activities.
Biological Activity
1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound notable for its unique structural features, combining a naphthalene moiety with a nitro-substituted pyrazole. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C15H11N3O3
- Molecular Weight : 281.27 g/mol
- CAS Number : 1240568-70-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo redox reactions, while the naphthalene and pyrazole rings facilitate interactions with hydrophobic and aromatic regions of proteins, potentially modulating enzyme activities or receptor functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations . The structure–activity relationship (SAR) indicates that modifications in the pyrazole ring can enhance cytotoxicity.
Table 1: Antitumor Activity of Related Pyrazole Derivatives
Compound | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
Compound A | HCT116 | 5.55 | |
Compound B | HePG2 | 1.82 | |
Compound C | MCF7 | 2.86 |
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with studies indicating that similar pyrazole derivatives possess good antibacterial and antifungal properties. The presence of the nitro group may enhance this activity through mechanisms such as DNA damage or disruption of bacterial cell membranes .
Case Studies
A notable study involving the synthesis of various pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria and cancer cells. The findings suggested that structural modifications could lead to improved efficacy and selectivity against target cells .
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-17-8-7-15(16-17)18(20)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHRBANJHTAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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